Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the reaction of 2,2-bis(phenylsulfanyl)propane with ethyl pent-4-enoate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate can be compared with other similar compounds, such as:
2,2-bis(phenylsulfanyl)propane: Lacks the ethyl pent-4-enoate moiety, making it less versatile in certain applications.
Ethyl 2-[2,2-bis(methylsulfanyl)propyl]pent-4-enoate: Contains methylsulfanyl groups instead of phenylsulfanyl groups, which can affect its reactivity and interactions.
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]but-4-enoate: Has a shorter aliphatic chain, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
113337-26-1 |
---|---|
Molekularformel |
C22H26O2S2 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate |
InChI |
InChI=1S/C22H26O2S2/c1-4-12-18(21(23)24-5-2)17-22(3,25-19-13-8-6-9-14-19)26-20-15-10-7-11-16-20/h4,6-11,13-16,18H,1,5,12,17H2,2-3H3 |
InChI-Schlüssel |
NBKVFWWAJCFPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC=C)CC(C)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.